molecular formula C7H14Cl2N2OS B1426600 2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride CAS No. 920480-85-9

2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride

Cat. No. B1426600
CAS RN: 920480-85-9
M. Wt: 245.17 g/mol
InChI Key: GDHAYZLRQOXXRH-UHFFFAOYSA-N
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Description

“2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom . Thiazoles are a basic scaffold found in many natural compounds and have been used in various fields such as photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .


Synthesis Analysis

The synthesis of thiazole derivatives often involves reactions with aromatic aldehydes and amines . For example, a series of new Betti bases, which are thiazole-based heterocyclic scaffolds, have been synthesized via a one-pot three-component reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid (SSA) as a catalyst .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The antimicrobial potential of these derivatives is determined by inhibition of DNA gyrase .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Pharmaceutical Testing

This compound is utilized in pharmaceutical testing as a high-quality reference standard to ensure accurate results . It plays a crucial role in the development and quality control of pharmaceutical products.

Antibacterial Agent Synthesis

The compound is involved in the synthesis of new Betti bases, which exhibit antibacterial activities. These bases are synthesized via a one-pot multicomponent reaction and have shown potential against various bacterial strains by inhibiting DNA gyrase, an enzyme crucial for bacterial DNA replication .

Molecular Docking Studies

Researchers use this compound in molecular docking studies to predict the interaction between drug candidates and biological targets. This is essential for understanding the mechanism of action and optimizing the antibacterial properties of new therapeutic agents .

Cell Viability Assays

In cell biology, the compound is used in assays to assess cell viability. Actively respiring cells convert related compounds into insoluble formazan, which is quantified to determine cell health and viability .

Analgesic and Anti-inflammatory Research

Derivatives of this compound have been tested for their analgesic and anti-inflammatory activities. Certain derivatives have shown significant potential in this field, contributing to the development of new pain relief and anti-inflammatory medications .

Drug Development

The thiazole ring present in the compound is a common moiety in many drugs. It has been associated with a variety of biological activities, including anticancer, anti-inflammatory, and antiviral effects. This makes it a valuable scaffold in drug development, offering the benefit of lower toxicity .

Future Directions

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields and their pharmaceutical and biological activities . Future research may focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

properties

IUPAC Name

2-[(5-methyl-1,3-thiazol-2-yl)methylamino]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2OS.2ClH/c1-6-4-9-7(11-6)5-8-2-3-10;;/h4,8,10H,2-3,5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHAYZLRQOXXRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)CNCCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride

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